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Compound of Interest

Compound Name: 1-Hydrazino-2-propanol

Cat. No.: B171459

(RS)-1-Hydrazino-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-1-hydrazino-2-propanol, also known as 2-hydroxypropylhydrazine, is a chiral organic
compound featuring both a hydrazine and a secondary alcohol functional group. This unique
combination of functionalities makes it a potentially valuable building block in organic synthesis,
particularly in the development of pharmaceutical and agrochemical compounds. Its hydrazinyl
moiety can act as a nucleophile or a reducing agent, while the hydroxyl group offers a site for
further functionalization. This guide provides a comprehensive overview of the known chemical
properties of (RS)-1-hydrazino-2-propanol, based on currently available data.

Chemical and Physical Properties

The physical and chemical properties of (RS)-1-hydrazino-2-propanol are summarized in the
tables below. It is important to note that while some physical properties have been
computationally predicted, experimentally determined values for properties such as melting
point are not consistently reported in publicly available literature.

Table 1: General and Physical Properties
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Property Value Source
Molecular Formula CsH10N20 --INVALID-LINK--
Molecular Weight 90.12 g/mol --INVALID-LINK--
CAS Number 18501-20-7 --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Boiling Point 171.84 °C (Predicted) --INVALID-LINK--
Density 1.03 g/cm3 (Predicted) --INVALID-LINK--
Flash Point 90.05 °C (Predicted) --INVALID-LINK--
Melting Point Not Available -

Table 2: Computed Properties
Property Value Source
XLogP3 -1.2 --INVALID-LINK--
Hydrogen Bond Donor Count 3 --INVALID-LINK--
Hydrogen Bond Acceptor
Count 3 --INVALID-LINK--
Rotatable Bond Count 2 --INVALID-LINK--
Exact Mass 90.079312947 --INVALID-LINK--
Topological Polar Surface Area  58.3 A2 --INVALID-LINK--

Spectral Data

Detailed, experimentally verified spectral data with full assignments for (RS)-1-hydrazino-2-
propanol are not readily available in the reviewed literature. However, based on the known
fragmentation patterns of similar molecules, a general interpretation can be proposed.

Mass Spectrometry
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A definitive mass spectrum for (RS)-1-hydrazino-2-propanol is not publicly available.
However, based on the fragmentation of alcohols and hydrazines, the following fragmentation
patterns could be anticipated under electron ionization (EI):

Molecular lon (M+): A peak at m/z = 90 corresponding to the intact molecule.
e Loss of a methyl group (-CHs): A fragment at m/z = 75.
e Loss of a hydroxyl group (-OH): A fragment at m/z = 73.

o Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen could lead to
various fragments. For example, cleavage between the carbon bearing the hydroxyl group
and the adjacent CHz group could yield a fragment at m/z = 45 ([CH(OH)CHs]*).

Loss of water (-H20): A peak at m/z = 72.

NMR Spectroscopy

Detailed *H and 3C NMR spectra with definitive peak assignments for (RS)-1-hydrazino-2-
propanol are not available in the searched databases. For a molecule with this structure, one
would expect the following signals in the *H NMR spectrum:

A doublet for the methyl protons (-CHs).

A multiplet for the methine proton (-CH).

A multiplet for the methylene protons (-CHz-).

Broad signals for the protons of the hydroxyl (-OH) and hydrazine (-NHNHz) groups, which
may be exchangeable with D20.

In the 13C NMR spectrum, three distinct signals corresponding to the three carbon atoms in
different chemical environments would be expected.

Chemical Reactivity and Potential Applications

(RS)-1-hydrazino-2-propanol possesses two reactive functional groups, making it a versatile
intermediate in organic synthesis.
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Reactivity of the Hydrazine Moiety

The hydrazine group is a potent nucleophile and can participate in a variety of reactions, most
notably the formation of hydrazones with aldehydes and ketones. This reaction is a cornerstone
of combinatorial chemistry and is widely used in the synthesis of heterocycles and other
complex organic molecules. The general mechanism for hydrazone formation is depicted
below.

Caption: General reaction scheme for hydrazone formation from an aldehyde or ketone and a
hydrazine.

The hydrazine group can also be oxidized or reduced and can participate in various cyclization
reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal
chemistry.

Reactivity of the Hydroxyl Group

The secondary alcohol group can undergo typical alcohol reactions, such as oxidation to a
ketone, esterification, and etherification. This allows for the introduction of a wide range of other
functional groups, further enhancing the synthetic utility of (RS)-1-hydrazino-2-propanol.

Potential Applications in Drug Development

The presence of both a hydrazine and a hydroxyl group makes (RS)-1-hydrazino-2-propanol
an attractive starting material for the synthesis of novel drug candidates. The hydrazine moiety
can be used to link the molecule to other pharmacophores or to form heterocyclic structures
with known biological activity. The hydroxyl group provides a handle for modifying the
molecule's polarity and pharmacokinetic properties.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and specific reactions of (RS)-1-
hydrazino-2-propanol are not readily available in the public domain. However, a general
synthetic approach and a representative reaction workflow are outlined below.

General Synthesis Approach
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A plausible synthetic route to (RS)-1-hydrazino-2-propanol would involve the reaction of
propylene oxide with hydrazine hydrate. This reaction would likely proceed via a nucleophilic
ring-opening of the epoxide by hydrazine.

Propylene Oxide + Hydrazine Hydrate

:

Reaction
(e.g., in Ethanol, reflux)

:

Aqueous Work-up
(e.g., extraction with organic solvent)

:

Purification
(e.g., distillation or chromatography)

:

Characterization
(NMR, MS, IR)

(RS)-1-hydrazino-2-propanol

Click to download full resolution via product page

Caption: A general workflow for the synthesis and purification of (RS)-1-hydrazino-2-propanol.

Disclaimer: This is a hypothetical protocol and would require optimization and validation in a
laboratory setting.
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Safety Information

(RS)-1-hydrazino-2-propanol is classified as a hazardous substance. The GHS hazard
statements indicate that it is toxic if swallowed and causes serious eye irritation.[1] Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this chemical. All work should be conducted in a well-ventilated fume
hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statement
walt text Danger H301: Toxic if swallowed

E, ) H319: Causes serious eye
lraalt text Warning

irritation

Source: --INVALID-LINK--[1]

Conclusion

(RS)-1-hydrazino-2-propanol is a chiral bifunctional molecule with significant potential as a
building block in organic synthesis, particularly for the development of new pharmaceuticals.
While basic chemical and physical data are available, there is a notable lack of detailed
experimental protocols and comprehensive spectral analysis in the public literature. Further
research to elucidate these experimental details would be highly valuable to the scientific
community and would undoubtedly facilitate the broader application of this versatile compound.
Researchers interested in utilizing (RS)-1-hydrazino-2-propanol are encouraged to perform
thorough characterization and to develop and validate their own experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydrazino-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydrazino-2-propanol
https://www.benchchem.com/product/b171459#rs-1-hydrazino-2-propanol-chemical-properties
https://www.benchchem.com/product/b171459#rs-1-hydrazino-2-propanol-chemical-properties
https://www.benchchem.com/product/b171459#rs-1-hydrazino-2-propanol-chemical-properties
https://www.benchchem.com/product/b171459#rs-1-hydrazino-2-propanol-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b171459?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

